4-メチル-1,2-ジヒドロナフタレン

概要

説明

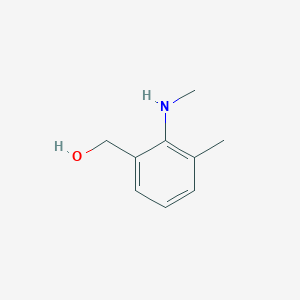

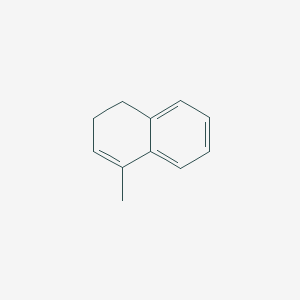

4-Methyl-1,2-dihydronaphthalene is a chemical compound with the molecular formula C11H12 . Its molecular weight is 144.2130 . The IUPAC name for this compound is Naphthalene, 1,2-dihydro-4-methyl- .

Synthesis Analysis

The synthesis of dihydronaphthalenes, including 4-Methyl-1,2-dihydronaphthalene, has been a subject of research. Literature methods for the preparation of dihydronaphthalenes and benzofluorenes have been described . Efforts to discover new synthetic methods for the synthesis of dihydronaphthalenes and benzofluorenes are ongoing . One method involves the direct single-electron oxidation of methylenecyclopropanes (MCPs) for the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives by merging visible light photoredox catalysis and cobalt catalysis .

Molecular Structure Analysis

The molecular structure of 4-Methyl-1,2-dihydronaphthalene can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Dihydronaphthalenes, including 4-Methyl-1,2-dihydronaphthalene, are known as useful building blocks in organic synthesis . They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .

Physical and Chemical Properties Analysis

4-Methyl-1,2-dihydronaphthalene has a density of 1.0±0.1 g/cm3 . Its boiling point is 220.2±15.0 °C at 760 mmHg . The vapour pressure is 0.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 43.8±0.8 kJ/mol . The flash point is 80.3±9.0 °C . The index of refraction is 1.555 .

科学的研究の応用

生物活性環状分子の合成

4-メチル-1,2-ジヒドロナフタレン誘導体は、生物活性環状分子の合成のための重要な出発物質として役立ちます。 これらの化合物の従来の合成アプローチは広く報告されており、医薬品化学における重要性を強調しています .

エストロゲン受容体用の蛍光リガンド

これらの誘導体は、エストロゲン受容体用の蛍光リガンドとして使用されます。 選択的に、かつ高い親和性で結合する能力により、受容体結合の研究と治療薬の開発に役立つ貴重なツールとなっています .

C型肝炎NS5Bポリメラーゼ阻害剤

この化合物は、C型肝炎NS5Bポリメラーゼの阻害剤として活性を示します。 この用途は、世界中で何百万人もの人々に影響を与えているC型肝炎に対する新しい治療法の探索において特に重要です .

アルドステロン合成酵素阻害剤

最近の研究では、4-メチル-1,2-ジヒドロナフタレン誘導体が、アルドステロン合成酵素(CYP11B2)の強力かつ選択的な阻害剤であることがわかりました。 これは、うっ血性心不全や心筋線維症などの病状の治療に重要です .

有機合成のビルディングブロック

有機合成では、これらの誘導体は汎用性の高いビルディングブロックとして知られています。 これらは、臭素化、シクロプロパン化、双極子環状付加、エポキシ化などのさまざまな反応を起こして、有用な製品の範囲を提供することができます .

治療薬の開発

カンナビシンやネグンダンBなどの治療的に重要な天然物に、1,2-ジヒドロナフタレン環系が存在することは、新しい治療薬の開発におけるその価値を強調しています .

合成における化学中間体

4-メチル-1,2-ジヒドロナフタレンは、より複雑な化学物質の合成における化学中間体として役立ちます。 さまざまな条件下での反応性と安定性により、複数段階の合成プロセスに適した化合物となっています .

将来の方向性

Future directions in the study of 4-Methyl-1,2-dihydronaphthalene could involve further exploration of its synthesis methods, particularly those involving electrochemical oxidative conditions . Additionally, the transformation of polysubstituted 1,2-dihydronaphthalenes to polysubstituted 1,2,3,4-tetrahydronaphthalenes and polysubstituted naphthalenes shows great potential in synthetic applications .

作用機序

Target of Action

Dihydronaphthalene derivatives, a class to which this compound belongs, have been found to be potent and selective inhibitors of aldosterone synthase (cyp11b2), a key enzyme involved in the biosynthesis of the hormone aldosterone . They are also used as fluorescent ligands for the estrogen receptor .

Mode of Action

Dihydronaphthalene derivatives are known to interact with their targets, such as the estrogen receptor, by binding to the receptor’s active site, thereby modulating its activity .

Biochemical Pathways

Given that dihydronaphthalene derivatives can inhibit aldosterone synthase (cyp11b2), it can be inferred that they may impact the biosynthesis of aldosterone, a hormone that regulates sodium and potassium balance in the body .

Pharmacokinetics

The molecular weight of the compound is 1442130 , which is within the optimal range for oral bioavailability in drug design

Result of Action

Dihydronaphthalene derivatives have been found to exhibit activity as hepatitis c ns5b polymerase inhibitors

生化学分析

Biochemical Properties

It is known that dihydronaphthalene derivatives can interact with various enzymes and proteins . For instance, some dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors .

Cellular Effects

It is known that dihydronaphthalene derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that dihydronaphthalene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 4-Methyl-1,2-dihydronaphthalene in laboratory settings. It is known that dihydronaphthalene derivatives can undergo various reactions, such as bromination, cyclopropanation, dipolar cycloaddition, and epoxidation .

Metabolic Pathways

It is known that naphthalene and its derivatives are commonly found in crude oil and oil products, and several Pseudomonas species can degrade naphthalene starting with 1,2 dioxygenation .

特性

IUPAC Name |

4-methyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACZXFJTTCJDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342484 | |

| Record name | 4-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-13-1 | |

| Record name | 1,2-Dihydro-4-methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-4-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS17FP7YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary photochemical reactions of 4-MDHN under UV irradiation in solution?

A1: When 4-MDHN is irradiated with 254 nm light in hexane solution, it undergoes several photochemical reactions. The major products identified include:

- 2-(o-tolyl)-1,3-butadiene (T13B) []

- 1-methylbenzobicyclo[3.1.0]hex-2-ene (1-MBBH) []

- 1-methyl-1,4-dihydronaphthalene (1-M-1,4-DHN) []

- 1-methyltetralin (1-MT) []

- 1-methylnaphthalene (1-MN) []

Q2: How does the photochemistry of 4-MDHN differ in the gas phase compared to solution?

A2: The gas-phase photochemistry of 4-MDHN, while similar to solution-phase reactions, shows a dependence on vibrational energy levels. The formation of benzocyclobutene derivatives, not observed in solution, is proposed to occur through either a 2+2 cycloaddition of a vibrationally relaxed o-quinodimethane intermediate or a [, ] sigmatropic shift from specific vibrational levels of the excited state (S1 vib) [].

Q3: What is the role of triplet sensitization in the photochemistry of 4-MDHN?

A3: Triplet sensitization experiments, where energy is transferred from a triplet sensitizer to 4-MDHN, primarily yield small amounts of 1-methylnaphthalene (1-MN). This observation suggests that the direct photolysis reactions, leading to the diverse product distribution, primarily occur through singlet excited state chemistry [].

Q4: What analytical techniques were employed to study the photochemical reactions of 4-MDHN?

A4: While the specific analytical techniques are not detailed within the provided abstracts, product identification and quantification in photochemical studies are commonly achieved using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. Quantum yield measurements, reported for various products, suggest the use of quantitative analytical methods for determining product formation efficiency [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。